molecular formula C24H19FN4O4 B2606458 1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1797304-38-1

1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2606458
CAS No.: 1797304-38-1
M. Wt: 446.438
InChI Key: BGKWSEJOEVLEPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a variety of functional groups, including a fluorophenyl group, a furan ring, an oxadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the furan-2-yl oxadiazole intermediate, followed by coupling with the fluorophenyl and pyrrolidine derivatives under specific reaction conditions. Common reagents used in these steps include coupling agents like EDCI or DCC, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may yield amines.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving its target molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-(4-Bromophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and materials science.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O4/c25-17-7-9-18(10-8-17)29-14-16(13-22(29)30)24(31)26-19-5-2-1-4-15(19)12-21-27-23(28-33-21)20-6-3-11-32-20/h1-11,16H,12-14H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKWSEJOEVLEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.